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Introduction
The paralogous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and

CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators that play a

pivotal role in regulating gene expression.[1][2][3] They function by acetylating histone proteins,

which leads to a more open chromatin structure, and by acetylating non-histone proteins,

thereby modulating their activity.[2] Dysregulation of p300/CBP activity is implicated in various

diseases, including cancer, making them attractive therapeutic targets.[3][4]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][6][7] It functions

as a Proteolysis Targeting Chimera (PROTAC), a molecule with two heads: one that binds to

the target proteins (p300/CBP) and another that recruits an E3 ubiquitin ligase, in this case,

Cereblon (CRBN).[5][8] This induced proximity leads to the ubiquitination and subsequent

proteasomal degradation of p300 and CBP.[5][8] This targeted degradation approach offers a

powerful tool to study the acute consequences of p300/CBP loss of function, overcoming some

limitations of traditional inhibitors which may not completely abrogate all functions of these

scaffold proteins.[1][3]

These application notes provide detailed protocols for utilizing dCBP-1 to investigate p300/CBP

loss of function in cellular models.
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Data Presentation
dCBP-1 Activity Profile

Parameter Cell Line Value Reference

Degradation

Concentration

MM1S (Multiple

Myeloma)

Near-complete

degradation at 10-

1000 nM (6 hours)

[6][7]

MM1R, KMS-12-BM,

KMS34 (Multiple

Myeloma)

Near-complete

degradation
[6][7]

HAP1 (Human

Haploid Cells)

Almost complete loss

at 10-1000 nM (6

hours)

[2][6][7]

Degradation Time

Course

MM1S (Multiple

Myeloma)

Almost complete

degradation within 1

hour (at 250 nM)

[2][6][7]

IC50 (Cell Viability)
VCaP (Prostate

Cancer)

Not explicitly stated

for dCBP-1, but a

related degrader,

CBPD-409, shows

IC50 in the low nM

range.

[9]

LNCaP (Prostate

Cancer)

Not explicitly stated

for dCBP-1, but a

related degrader,

CBPD-409, shows

IC50 in the low nM

range.

[9]

Mandatory Visualizations
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Mechanism of dCBP-1 Action

dCBP-1 Mediated Degradation

dCBP-1

p300/CBP

Binds
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Targets for
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Mechanism of dCBP-1 induced p300/CBP degradation.
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Experimental Workflow for Probing p300/CBP Loss of Function

Start:
Seed Cells

Treat with dCBP-1
(Dose-response & Time-course)

Endpoint Assays

Western Blot
(p300/CBP Degradation)

HiBiT Assay
(Quantitative Degradation)

Cell Viability Assay
(e.g., MTS, CellTiter-Glo)

Gene Expression Analysis
(RT-qPCR for MYC)

Data Analysis & Interpretation
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General workflow for studying p300/CBP function with dCBP-1.
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Interpretation of Experimental Outcomes

p300/CBP Degradation
Observed?

Cellular Phenotype
Observed?

Yes

Troubleshoot:
- Check dCBP-1 concentration

- Verify CRBN expression
- Optimize treatment time

No

Conclusion:
Phenotype is likely

dependent on p300/CBP

Yes

Conclusion:
Phenotype is likely

independent of p300/CBP

No

Troubleshoot:
- Assay sensitivity

- Redundant pathways
- Off-target effects of dCBP-1 (unlikely but possible)

Click to download full resolution via product page

Decision tree for interpreting experimental results.

Experimental Protocols
Cell Culture and Treatment with dCBP-1
Materials:

Cell line of interest (e.g., MM1S, HAP1)
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Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-

Streptomycin)

dCBP-1 (powder)

Dimethyl sulfoxide (DMSO), sterile

Sterile, nuclease-free microcentrifuge tubes

Cell culture plates (6-well, 12-well, or 96-well, depending on the downstream application)

Protocol:

Reconstitution of dCBP-1: Prepare a stock solution of dCBP-1 by dissolving the powder in

DMSO to a final concentration of 10 mM. Aliquot and store at -80°C to avoid repeated

freeze-thaw cycles.

Cell Seeding: The day before treatment, seed cells in the appropriate culture plates at a

density that will ensure they are in the exponential growth phase at the time of treatment.

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the dCBP-1
stock solution. Prepare serial dilutions of dCBP-1 in the cell culture medium to achieve the

desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle

control with the same final concentration of DMSO as the highest dCBP-1 concentration.

Cell Treatment: Remove the old medium from the cells and replace it with the medium

containing the different concentrations of dCBP-1 or the vehicle control.

Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) at 37°C in

a humidified incubator with 5% CO2.

Western Blotting for p300/CBP Degradation
Materials:

Treated and control cells

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

Western blotting apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer.

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the

gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibodies (diluted in blocking

buffer) overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and

visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the p300 and CBP levels to the loading

control.

HiBiT Assay for Quantitative p300/CBP Degradation
This protocol requires a cell line where p300 or CBP is endogenously tagged with the HiBiT

peptide.

Materials:

HiBiT-tagged p300 or CBP cell line

dCBP-1 treated and control cells in a 96-well plate

Nano-Glo® HiBiT Lytic Detection System (Promega)

Luminometer

Protocol:

Cell Treatment: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate and treat

with a serial dilution of dCBP-1 as described in Protocol 1.

Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the

manufacturer's instructions.

Lysis and Luminescence Measurement: At the desired time points, remove the plate from the

incubator and allow it to equilibrate to room temperature. Add the Nano-Glo® HiBiT Lytic

Reagent to each well.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b8180490?utm_src=pdf-body
https://www.benchchem.com/product/b8180490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation and Reading: Incubate the plate for 10 minutes at room temperature to allow for

cell lysis and signal stabilization. Measure the luminescence using a plate-reading

luminometer.

Data Analysis: Normalize the luminescence readings to the vehicle-treated control to

determine the percentage of remaining p300 or CBP. Plot the data to determine parameters

like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (MTS Assay)
Materials:

dCBP-1 treated and control cells in a 96-well plate

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Microplate spectrophotometer

Protocol:

Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of dCBP-1 as

described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, 72 hours).

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's

instructions.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate

spectrophotometer.

Data Analysis: Subtract the background absorbance (from wells with medium and MTS

reagent only). Normalize the absorbance values of the treated wells to the vehicle-treated

control wells to determine the percentage of cell viability. Plot the data to calculate the IC50

value.

Gene Expression Analysis by RT-qPCR (Example: MYC)
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Materials:

dCBP-1 treated and control cells

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Protocol:

RNA Extraction: After dCBP-1 treatment for the desired time, harvest the cells and extract

total RNA using a commercially available kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and the specific primers

for MYC and the housekeeping gene.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in MYC expression in dCBP-1-treated cells compared to the vehicle-treated control.

Conclusion
dCBP-1 is a valuable chemical probe for inducing the acute loss of p300/CBP, enabling

researchers to dissect their roles in various biological processes. The protocols outlined in

these application notes provide a framework for characterizing the effects of p300/CBP

degradation on protein levels, cell viability, and downstream gene expression. By employing

these methods, researchers can gain deeper insights into the functional consequences of

p300/CBP loss in both normal and disease states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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